![molecular formula C9H18ClN3O B2449330 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride CAS No. 1989672-00-5](/img/structure/B2449330.png)

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

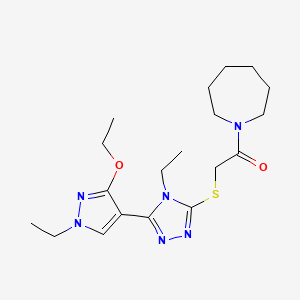

“2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride” is a complex organic compound. It contains an imidazolidine ring, which is a type of heterocyclic compound. The presence of the aminoethyl group indicates that the compound contains a primary amine functional group, which could be involved in various chemical reactions.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the reaction of a primary amine with a suitable electrophile, followed by cyclization to form the imidazolidine ring.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine ring and the aminoethyl group would be key features of its structure.Chemical Reactions Analysis

The primary amine functional group in this compound could be involved in a variety of chemical reactions, including nucleophilic substitution reactions and reactions with acids or bases.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the primary amine could make the compound basic, and the imidazolidine ring could influence its stability and reactivity.Scientific Research Applications

Compound Derivatives and Antipsychotic Potential

- The derivatives of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride have been synthesized and evaluated for their antagonistic activity, with some demonstrating significant antiapomorphine activity in mice. These derivatives have the potential to be utilized as antipsychotic drugs. The study suggests the importance of the chloriminodibenzyl derivative due to its potent antagonistic activity, highlighting the scope for further chemical modifications to enhance efficacy (Tashiro, Horii, & Fukuda, 1989).

Imaging Agent for Neurodegenerative Disorders

- Fluoroethoxy and fluoropropoxy substituted derivatives of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride, specifically [18F]PBR compounds, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These derivatives, particularly [18F]PBR102 and [18F]PBR111, could potentially serve as imaging agents for PBR expression in neurodegenerative disorders, offering a non-invasive means to study and diagnose these conditions (Fookes et al., 2008).

Cardiotonic Agent with Vasodilating Property

- 1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), a derivative of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride, has shown promising results as a cardiotonic agent with vasodilating properties in dogs. This compound may offer potential benefits in treating acute and chronic congestive heart failure due to its ability to increase cardiac contractility, enhance cardiac index, and decrease systemic vascular resistance (Ohhara et al., 1989).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. However, compounds containing primary amines can sometimes be hazardous. For example, they can cause severe skin burns and eye damage1.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be studied for use in chemical synthesis.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific studies on this compound would be needed.

properties

IUPAC Name |

2-(2-aminoethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOUMYDADHHFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CN(C2=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)

![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)